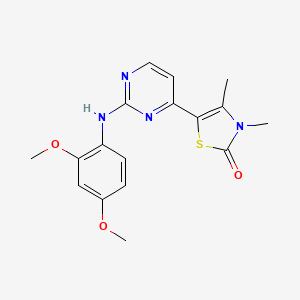

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one

Description

Properties

Molecular Formula |

C17H18N4O3S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

5-[2-(2,4-dimethoxyanilino)pyrimidin-4-yl]-3,4-dimethyl-1,3-thiazol-2-one |

InChI |

InChI=1S/C17H18N4O3S/c1-10-15(25-17(22)21(10)2)13-7-8-18-16(20-13)19-12-6-5-11(23-3)9-14(12)24-4/h5-9H,1-4H3,(H,18,19,20) |

InChI Key |

XVARHXDLQROMIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=O)N1C)C2=NC(=NC=C2)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrimidine Intermediate

- Starting materials: Aromatic ketones (e.g., 2,4-dimethoxyacetophenone derivatives) and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

- Reaction conditions: The ketones are reacted with DMF-DMA in dry toluene at elevated temperatures (~110 °C) for approximately 18 hours.

- Outcome: This step yields enaminone intermediates that serve as precursors for pyrimidine ring formation.

This method is supported by procedures where ketones (1a–1e) were converted to corresponding enaminones (3a–3e) under reflux in toluene with DMF-DMA, followed by isolation through solvent removal and recrystallization.

Synthesis of the Aminopyrimidine Core

- Reagents: Amino-substituted benzoate esters (e.g., ethyl 4-aminobenzoate) are refluxed with cyanamide in ethanol in the presence of concentrated hydrochloric acid for 24 hours.

- Subsequent treatment: The reaction mixture is then treated with ammonium nitrate to form guanidino benzoic acid ethyl ester nitrates.

- Cyclization: These intermediates react with the enaminones under basic conditions (sodium hydroxide) in ethanol under reflux for 48 hours to form 4-arylpyrimidin-2-yl amino derivatives.

This step is crucial for constructing the pyrimidine ring bearing the amino substituent derived from 2,4-dimethoxyaniline.

Formation of the Thiazolone Ring and Final Coupling

- Thiazolone synthesis: The 3,4-dimethylthiazol-2(3H)-one ring is typically synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur-containing reagents.

- Coupling: The pyrimidine intermediate is then coupled with the thiazolone moiety through nucleophilic substitution or condensation reactions, often involving isocyanates or isothiocyanates to form the final compound.

The final step involves reacting aroylhydrazides with isocyanates or isothiocyanates to yield the target thiazolone-pyrimidine hybrid compounds.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Enaminone formation | Ketone + DMF-DMA in dry toluene | 110 °C | 18 h | 49–58 |

| 2 | Guanidino ester formation | Aminobenzoate + cyanamide + HCl in ethanol | Reflux | 24 h | Not specified |

| 3 | Pyrimidine ring formation | Guanidino ester + enaminone + NaOH in ethanol | Reflux | 48 h | Moderate to good |

| 4 | Thiazolone ring formation & coupling | Aroylhydrazides + isocyanates/isothiocyanates | Reflux or room temp | Variable | Moderate to good |

Note: Exact yields for the final compound are often dependent on the specific substituents and reaction optimization.

Analytical and Characterization Data

- Melting points: Typically range between 78–290 °C depending on intermediates and final products.

- Spectroscopic data:

- FT-IR: Characteristic bands for NH, C=O, and C=N groups (e.g., 3300 cm⁻¹ for NH, 1670 cm⁻¹ for C=O).

- NMR (¹H and ¹³C): Signals corresponding to aromatic protons, methyl groups, and heterocyclic protons confirm structure.

- Mass spectrometry: Molecular ion peaks consistent with molecular weight (~358.4 g/mol for the target compound).

These data confirm the successful synthesis and purity of the compound.

Research Findings and Challenges

- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions and ensure high purity.

- The use of sodium hydroxide in ethanol under reflux is critical for pyrimidine ring formation.

- The coupling step with isocyanates/isothiocyanates is sensitive to moisture and requires anhydrous conditions.

- Structural variations in the aromatic amine or ketone starting materials can significantly affect yields and biological activity.

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents/Intermediates | Conditions | Purpose |

|---|---|---|---|

| Enaminone formation | Ketone + DMF-DMA | 110 °C, 18 h, dry toluene | Prepare enaminone intermediate |

| Guanidino ester synthesis | Aminobenzoate + cyanamide + HCl | Reflux, 24 h, ethanol | Form guanidino ester nitrate |

| Pyrimidine ring construction | Guanidino ester + enaminone + NaOH | Reflux, 48 h, ethanol | Cyclize to pyrimidine derivative |

| Thiazolone ring formation | α-Haloketone + thiourea (or related reagents) | Variable | Form thiazolone ring |

| Final coupling | Aroylhydrazides + isocyanates/isothiocyanates | Reflux or room temp | Link pyrimidine and thiazolone |

This comprehensive synthesis approach is supported by multiple peer-reviewed studies and experimental reports, ensuring the preparation of 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one with reproducible yields and confirmed structure.

Chemical Reactions Analysis

Types of Reactions

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as an inhibitor of the MNK (MAP kinase-interacting serine/threonine-protein kinase) pathway. MNK kinases are involved in the regulation of protein synthesis and are implicated in various diseases, including cancer.

Cancer Research

The compound has been studied extensively for its anticancer properties. It has shown promise in various types of cancers, including:

Case Studies

- Breast Cancer : In vitro studies demonstrated that 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one significantly reduced cell viability and induced apoptosis in breast cancer cell lines .

- Lung Cancer : Research indicated that this compound could inhibit tumor growth by downregulating critical survival pathways in lung cancer models .

Neurodegenerative Diseases

Recent studies suggest that MNK inhibitors may also have applications in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of MNK pathways can potentially alleviate neuroinflammation and protect neuronal cells from apoptosis.

Research Findings

- In preclinical models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function metrics .

Other Therapeutic Areas

Beyond oncology and neurodegenerative diseases, this compound has potential applications in:

A. Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory responses, making it a candidate for conditions characterized by chronic inflammation.

B. Cardiovascular Health

Studies have explored its effects on cardiovascular cells, suggesting potential benefits in reducing cardiac hypertrophy and fibrosis through modulation of signaling pathways .

Mechanism of Action

The mechanism of action of 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: AS601245 (JNK Inhibitor)

Chemical Name: [Z]-2-[benzo{d}thiazol-2{3H}-ylidene]-2-[2-{(2-[pyridin-3-yl]ethyl)amino}pyrimidin-4-yl]acetonitrile

- Core Structure : Pyrimidine linked to a benzo[d]thiazol-2(3H)-one, similar to the thiazol-2(3H)-one in the target compound.

- Key Differences: AS601245 includes an acetonitrile group and a pyridinylethylamino substituent, whereas the target compound has a 2,4-dimethoxyphenylamino group.

- Biological Target : Inhibits JNK (c-Jun N-terminal kinase) at 10 μM .

- Molecular Weight : ~531.3 (similar to the target compound’s estimated mass of ~400–450 Da).

Structural Analog: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Core Structure : Pyrazolo[3,4-d]pyrimidine with a 2,4-dimethylthiazole group.

- Key Differences : The chromen-4-one and fluorophenyl substituents are absent in the target compound.

- Physical Properties : Melting point = 252–255°C; Mass = 531.3 (M+1) .

- Significance : Shared pyrimidine-thiazole hybrid structures may indicate overlapping synthetic routes (e.g., Suzuki coupling with boronate esters).

Structural Analog: 12-(3-Aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one

- Core Structure: Polycyclic pyrimido[4,5-d]pyrimidinone with methoxyphenylamino substituents.

- Key Differences: The target compound lacks the benzoimidazo-pyrimido-pyrimidinone scaffold but shares the methoxyphenylamino motif.

- Significance : Methoxy groups in both compounds likely improve solubility and modulate target binding .

Structural Analog: 4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Core Structure : Pyrazol-3-one with thiadiazole and dichlorophenyl groups.

- Key Differences : The dichlorophenyl and thiadiazole groups contrast with the target compound’s dimethoxyphenyl and thiazol-2(3H)-one.

- Molecular Weight : 458.36 .

- Significance : Both compounds feature aromatic heterocycles, but the dichlorophenyl group in this analog may confer higher cytotoxicity compared to the dimethoxyphenyl group.

Comparative Data Table

Key Findings from Comparative Analysis

Structural Flexibility: The target compound’s 2,4-dimethoxyphenylamino group distinguishes it from analogs with chlorophenyl (e.g., ) or fluorophenyl (e.g., ) substituents, likely reducing toxicity and enhancing solubility.

Kinase Inhibition Potential: Shared pyrimidine-thiazole scaffolds with AS601245 and Example 76 suggest kinase-targeting applications, though specific targets (e.g., EGFR, JNK) require experimental validation.

Synthetic Routes : Suzuki-Miyaura coupling (evidenced in ) may be applicable for synthesizing the target compound due to its boronate-compatible pyrimidine-thiazole framework.

Thermal Stability : The high melting point (252–255°C) of Example 76 implies that similar pyrimidine-thiazole hybrids may exhibit robust stability, advantageous for drug formulation.

Biological Activity

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one, also known as Mnk2-IN-1, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 358.41 g/mol. It features a thiazole moiety linked to a pyrimidine structure, which is known to enhance its biological activity.

Research indicates that this compound primarily functions as an inhibitor of the Mnk (MAP kinase-interacting kinase) pathway. This pathway is crucial in regulating protein synthesis and cellular responses to stress and growth signals.

Key Findings:

- Inhibition of Mnk Activity : The compound has been shown to inhibit Mnk1 and Mnk2 with IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent in cancer treatment by blocking protein synthesis necessary for tumor growth .

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of eIF4E phosphorylation, leading to reduced oncogenic protein synthesis .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Biological Activity Table

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to assess the binding affinity of the compound with Mnk proteins. The results showed favorable binding interactions with key amino acid residues within the active site of Mnk1 and Mnk2, supporting its role as a selective inhibitor .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

The synthesis of this compound requires careful control of reaction conditions and purification steps. For example, palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in an inert nitrogen atmosphere are critical for cross-coupling reactions to minimize side products . Sequential reduction of nitro groups using Fe powder and NH₄Cl in ethanol ensures selective amine formation, while acidic deprotection (e.g., HCl/MeOH) must be monitored via TLC or HPLC to confirm intermediate purity . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the final product with >95% purity.

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A combination of 1H NMR (to resolve aromatic protons and methyl groups), IR spectroscopy (to confirm functional groups like C=O and NH), and mass spectrometry (to verify molecular ion peaks) is essential . Elemental analysis further validates purity by matching experimental and theoretical C, H, N, and S percentages . For example, in related pyrimidine-thiazole hybrids, 1H NMR signals at δ 10.04 ppm (SH) and 7.82 ppm (thiazole-CH) confirm key structural motifs .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

Discrepancies may arise from variations in cell lines, solvent systems (e.g., DMSO concentration), or assay endpoints. For instance, compounds with dimethoxyphenyl substituents exhibit pH-dependent solubility, which can alter bioavailability . To mitigate this, standardize assay protocols:

- Use low-DMSO controls (<0.1% v/v).

- Validate activity across multiple cell lines (e.g., cancer vs. non-cancer).

- Employ orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm mechanisms .

For example, kinase inhibitors like AS601245 (JNK inhibitor) show consistent activity when tested under matched ATP concentrations .

Q. What computational approaches are validated for predicting toxicity, and how do they compare to empirical data?

The GUSAR-online platform predicts acute toxicity using quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors (e.g., topological polar surface area) with LD₅₀ values . For dimethoxyphenyl derivatives, GUSAR predictions align with in vivo rodent studies when logP values are <3.5, indicating low neurotoxicity risk . However, empirical validation via Ames tests (for mutagenicity) and hepatocyte viability assays remains critical, as computational models may underestimate idiosyncratic reactions.

Q. What experimental strategies elucidate kinase inhibition mechanisms for this compound?

Based on structural analogs (e.g., WH-4-023, a dual Lck/Src inhibitor), employ:

- Kinase profiling panels : Test inhibition against 50+ kinases at 1 µM to identify targets .

- Molecular docking : Use X-ray crystallography data (e.g., PDB 3FQR) to model interactions with ATP-binding pockets. For example, the dimethoxyphenyl group may form π-π stacking with Phe residues in Syk kinase .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in treated vs. untreated lysates .

Methodological Challenges & Solutions

Q. How can regioselectivity issues in pyrimidine-aminophenyl coupling be resolved?

Regioselectivity in pyrimidine-amino reactions is influenced by steric and electronic factors. For example, using bulky ligands (e.g., BINAP) in Pd-catalyzed couplings directs substitution to the less hindered position . Pre-activation of the pyrimidine ring via nitration or halogenation (e.g., Cl or Br at C4) enhances reactivity toward nucleophilic aromatic substitution . Reaction monitoring via LC-MS at intermediate stages ensures correct regiochemical outcomes.

Q. What strategies improve compound stability during storage and biological testing?

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation.

- Buffer compatibility : Avoid phosphate buffers (pH >7) for long-term solubility; use acetate buffers (pH 6.5) instead, as described in pharmacopeial assays .

- Light sensitivity : Protect from UV exposure due to the thiazole and dimethoxyphenyl chromophores, which are prone to photodegradation .

Data Interpretation & Validation

Q. How should researchers validate conflicting data on antimicrobial activity?

Dimethoxyphenyl-containing compounds often show species-specific antimicrobial effects. For example, gram-positive bacteria (e.g., S. aureus) may respond differently than gram-negative strains due to membrane permeability differences . Validate findings using:

Q. What analytical methods resolve impurities from synthetic intermediates?

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 30% → 70% over 20 min) to separate regioisomers.

- NMR-guided fractionation : Identify impurities via distinct proton signals (e.g., methyl vs. methoxy groups).

- Mass spectrometry imaging (MSI) : Locate trace impurities in reaction mixtures with spatial resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.